

Application of BnO-PEG4-OH in Targeted Protein Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: BnO-PEG4-OH

Cat. No.: B1666790

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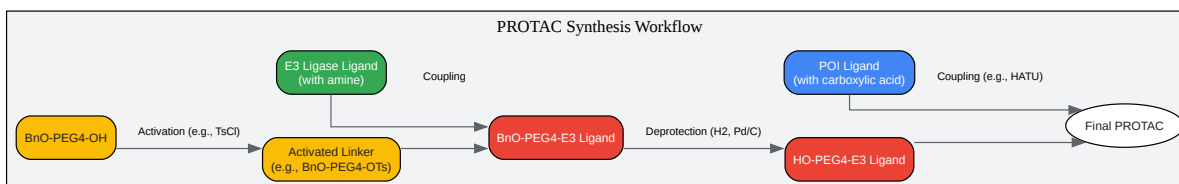
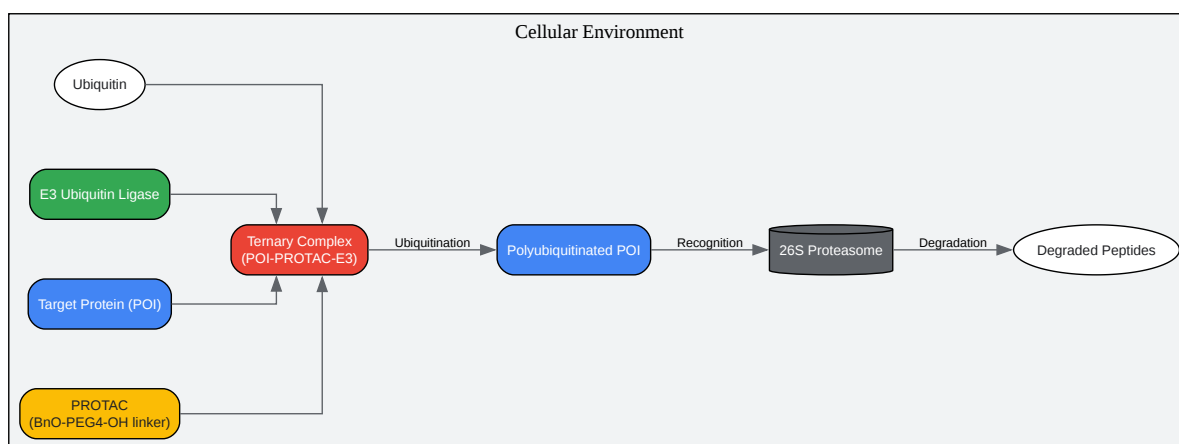
Introduction

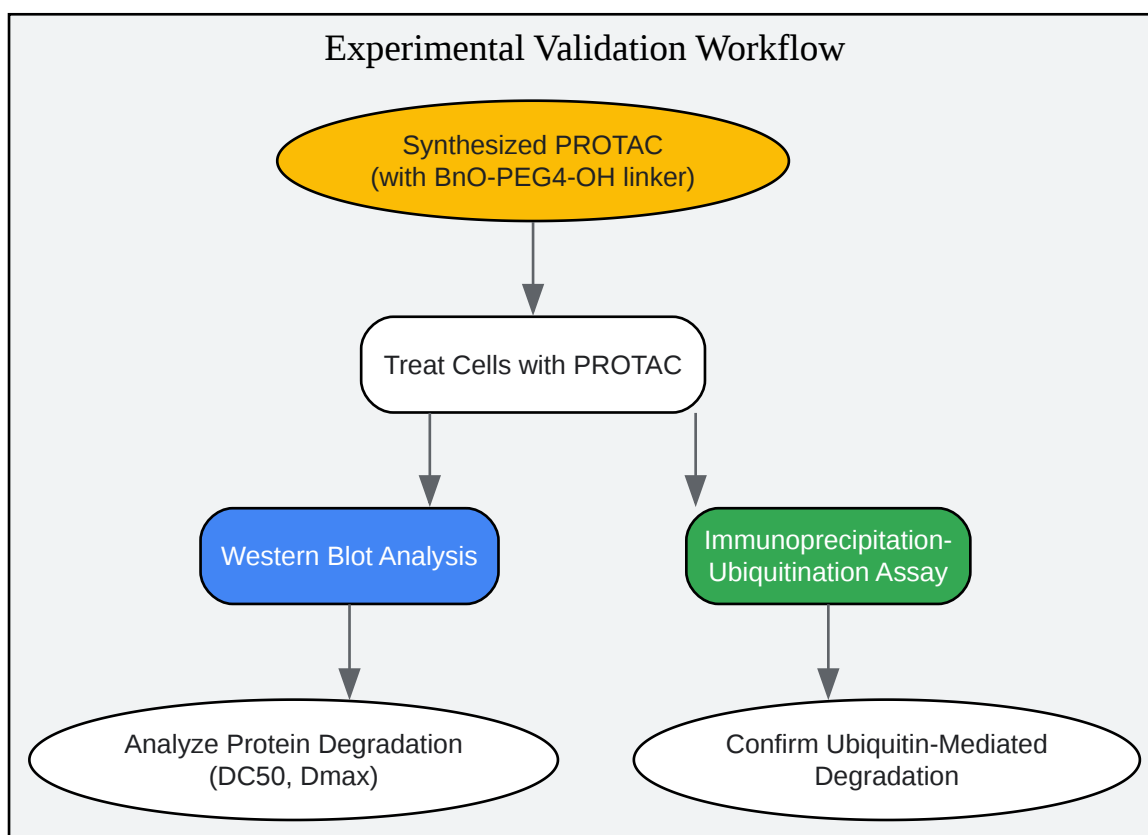
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature and length of this linker significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.^{[1][2]}

BnO-PEG4-OH is a monodisperse polyethylene glycol (PEG) linker that has gained prominence in the design and synthesis of PROTACs.^{[3][4][5]} The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.^[1] The terminal benzyl ether (BnO) group provides a stable protecting group for one end of the linker, while the terminal hydroxyl (-OH) group offers a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. This application note provides a comprehensive overview of the application of **BnO-PEG4-OH** in TPD, including detailed protocols for PROTAC synthesis and cellular characterization.

Mechanism of Action of a PROTAC

A PROTAC molecule orchestrates the degradation of a target protein through the ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]





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